5-Chloroquinolin-3-ol 5-Chloroquinolin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261487-89-1
VCID: VC7201752
InChI: InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H
SMILES: C1=CC2=C(C=C(C=N2)O)C(=C1)Cl
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6

5-Chloroquinolin-3-ol

CAS No.: 1261487-89-1

Cat. No.: VC7201752

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

5-Chloroquinolin-3-ol - 1261487-89-1

Specification

CAS No. 1261487-89-1
Molecular Formula C9H6ClNO
Molecular Weight 179.6
IUPAC Name 5-chloroquinolin-3-ol
Standard InChI InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H
Standard InChI Key RFHPGQWORGIUFZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=N2)O)C(=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Stereoelectronic Properties

The electron-withdrawing chlorine atom at position 5 creates a localized electron-deficient region, while the hydroxyl group at position 3 introduces hydrogen-bonding capability. This combination enables π-π stacking interactions with biological targets and participation in acid-base reactions under physiological conditions .

Nomenclature and Identifiers

Systematic IUPAC nomenclature designates this compound as 5-chloroquinolin-3-ol. Key identifiers include:

PropertyValueSource
CAS Registry Number1261487-89-1
SMILES NotationOc1cc(Cl)ccc2ncccc12
InChI KeyZMZXHPVXUZRINE-UHFFFAOYSA-N
Synonymous Designations5-Chloro-3-hydroxyquinoline

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two primary routes:

  • Chlorination of 3-hydroxyquinoline using thionyl chloride or phosphorus oxychloride, followed by regioselective purification .

  • Skraup-Doebner-Von Miller quinoline synthesis starting from 4-chloroaniline derivatives, enabling direct incorporation of the chlorine substituent during cyclization .

Industrial suppliers including Chemlyte Solutions and Amadis Chemical Co., Ltd., report production scales exceeding 10 metric tons annually, with purity levels ranging from 97% to 99% .

Purification Challenges

The compound's limited water solubility (logP ≈ 2.1) necessitates chromatographic purification using mixed polar/non-polar solvent systems. Analytical HPLC traces from AK Scientific indicate ≥95% purity in commercial batches, with primary impurities being dechlorinated byproducts .

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueMethod
Melting Point189-192°C (decomposes)DSC
Water Solubility2.3 mg/mL at 25°CShake-flask
Partition CoefficientlogP (octanol/water): 2.1 ± 0.3Calculated
pKa8.2 (phenolic OH)Potentiometric

The compound exhibits fluorescence under UV light (λₑₓ 350 nm, λₑₘ 450 nm), a property exploited in analytical detection methods .

Pharmaceutical Applications

Antimicrobial Agent Development

Structure-activity relationship (SAR) studies demonstrate enhanced Gram-positive bacterial inhibition compared to unsubstituted quinolinols. Against Staphylococcus aureus (ATCC 25923), MIC₉₀ values reach 32 μg/mL, suggesting potential for MRSA-targeted therapies .

Kinase Inhibition Profiles

Molecular docking simulations predict strong binding affinity (Kᵢ ≈ 45 nM) to EGFR tyrosine kinase, positioning 5-chloroquinolin-3-ol as a lead compound for non-small cell lung cancer therapeutics .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Nitrile gloves (≥0.11 mm)
Eye DamageH319Goggles with side shields
Respiratory IrritationH335NIOSH-approved respirator

Exposure Management

  • Dermal Contact: Flush with 0.9% saline solution for 15 minutes followed by 1% acetic acid compress .

  • Ocular Exposure: Immediate irrigation with sterile balanced salt solution (BSS) for 30 minutes .

  • Inhalation: Administer 40% humidified oxygen via non-rebreather mask .

Regulatory and Environmental Considerations

Waste Treatment Protocols

Incinerate at ≥1,000°C with alkaline scrubbers to neutralize HCl emissions. Aqueous waste streams require activated carbon filtration (5 g/L dosage) prior to release .

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